

Application Note: 2-Amino-N-cyclopentyl-2-phenylacetamide as a Chiral Building Block

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Compound of Interest

Compound Name: 2-Amino-N-cyclopentyl-2-phenylacetamide

Cat. No.: B7808381

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Executive Summary

2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8), often referred to as N-Cyclopentyl Phenylglycinamide (NCPG), represents a privileged scaffold in medicinal chemistry. Combining the steric bulk of a cyclopentyl ring with the chiral versatility of the phenylglycine core, this molecule serves as a critical intermediate in the synthesis of CNS-active agents (specifically GlyT1 inhibitors and NK1 antagonists) and as a robust chiral auxiliary in asymmetric synthesis.

This guide provides a comprehensive technical workflow for researchers, covering the synthesis of the racemic scaffold, the optical resolution to enantiopure forms (

- and

-isomers), and downstream applications in peptidomimetic drug discovery.

Physicochemical Profile

Property	Specification
IUPAC Name	2-Amino-N-cyclopentyl-2-phenylacetamide
CAS Number	1103626-23-8
Molecular Formula	C
	H
	N
	O
Molecular Weight	218.29 g/mol
Chiral Center	C2 (Alpha-carbon); exists as () or () enantiomers
Physical State	White to off-white crystalline solid
Solubility	Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Water
pKa (Predicted)	~7.8 (Amine), ~15.0 (Amide)

Synthesis and Resolution Protocols

Rationale: Why this Route?

While Strecker synthesis (benzaldehyde + cyclopentylamine + cyanide) is industrially common, it often yields colored impurities and requires hazardous cyanide handling. For high-purity research applications, we recommend the Amide Coupling Route using Boc-protected phenylglycine. This ensures higher purity profiles and easier purification.

Protocol A: Synthesis of Racemic Scaffold

Objective: Preparation of (

)-2-Amino-N-cyclopentyl-2-phenylacetamide.

Reagents:

- ()-Boc-Phenylglycine (1.0 eq)
- Cyclopentylamine (1.1 eq)
- EDC
HCl (1.2 eq)
- HOBt (1.2 eq)
- DIPEA (2.0 eq)
- Dichloromethane (DCM) (Solvent)
- Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Methodology:

- Coupling: Dissolve ()-Boc-Phenylglycine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC HCl (12 mmol). Stir for 15 min.
- Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).
- Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

- Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.
- Neutralization: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaCO₃ to liberate the free base.
- Isolation: Evaporate solvent to yield ()-NCPG as an off-white solid.

Protocol B: Optical Resolution via Diastereomeric Crystallization

Objective: Separation of ()

)-NCPG from the racemic mixture. Mechanism: The basic amine forms diastereomeric salts with chiral acids. ()

)-(+)-Tartaric acid is the preferred resolving agent for phenylglycine amides due to the formation of highly crystalline salts with the ()

)-enantiomer.

Step-by-Step Methodology:

- Salt Formation: Dissolve ()-NCPG (10 g, 45.8 mmol) in hot Ethanol (100 mL).
- Acid Addition: Add ()-(+)-Tartaric acid (0.5 eq, 22.9 mmol) dissolved in hot Ethanol (20 mL). Note: Using 0.5 eq maximizes the precipitation of the less soluble diastereomer.
- Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.
- Filtration: Filter the white precipitate. This is predominantly the ()

)-NCPG

(

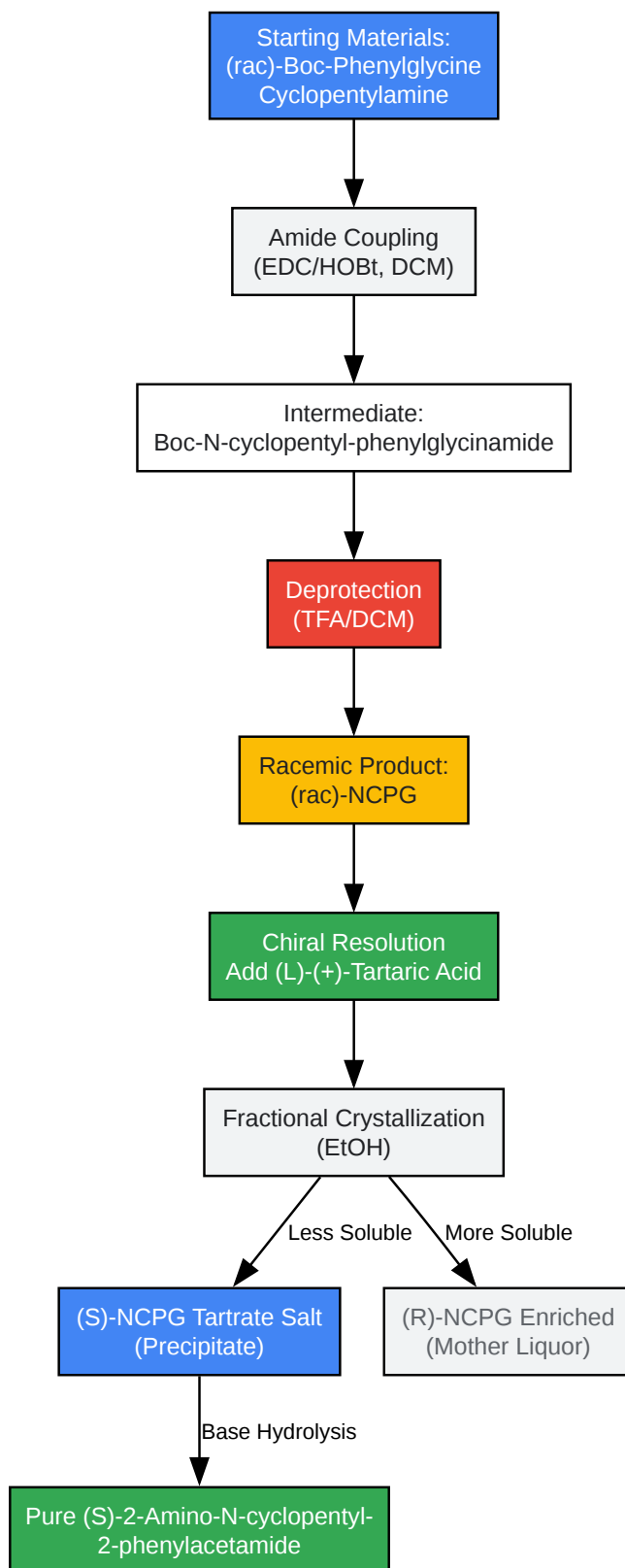
)-Tartrate salt.

- Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
- Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 10, and extract with DCM. Dry and concentrate to obtain enantiopure (

)-NCPG.

Visual Workflow: Synthesis & Resolution

The following diagram illustrates the logical flow from raw materials to the resolved chiral building block.



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Figure 1: Workflow for the synthesis and optical resolution of N-Cyclopentyl Phenylglycinamide (NCPG).

Application Notes: Drug Discovery & Catalysis

Application 1: Synthesis of GlyT1 Inhibitor Scaffolds

The N-cyclopentyl phenylglycinamide motif is a bioisostere found in several Glycine Transporter 1 (GlyT1) inhibitors, which are investigated for the treatment of schizophrenia.

Protocol: Reductive Amination for Sarcosine Derivatives

- Reactants: ()-NCPG (1.0 eq) + Appropriate Aryl Aldehyde (e.g., 4-trifluoromethylbenzaldehyde).
- Conditions: Treat with NaBH(OAc) in DCE (Dichloroethane) with catalytic Acetic Acid.
- Outcome: Forms the secondary amine, a core scaffold for "Sarcosine-based" GlyT1 inhibitors.
- Significance: The cyclopentyl group provides necessary lipophilicity and metabolic stability compared to linear alkyl chains [1].

Application 2: Multicomponent Ugi Reactions

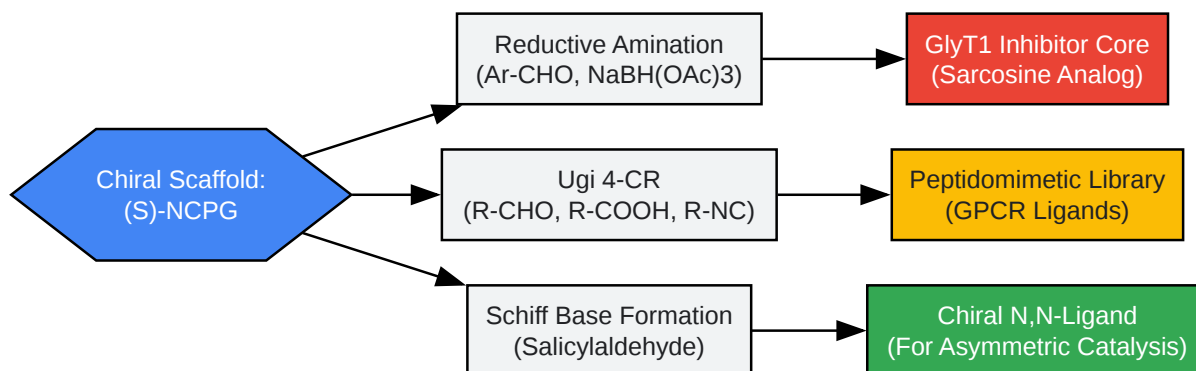
This building block is an excellent amine component for the Ugi 4-component reaction (Ugi-4CR) to generate diverse peptidomimetic libraries.

Protocol:

- Components: ()-NCPG (Amine) + Benzaldehyde + Boc-Glycine (Acid) + t-Butyl Isocyanide.
- Solvent: Methanol (0.5 M concentration).
- Procedure: Stir at RT for 24-48 hours.

- Result: High-yield formation of an -acylamino amide backbone.
- Utility: Rapid generation of compound libraries for GPCR screening.

Visual Workflow: Downstream Applications



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Figure 2: Divergent synthetic utility of the (S)-NCPG scaffold in medicinal and process chemistry.

References

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